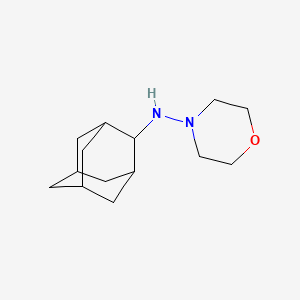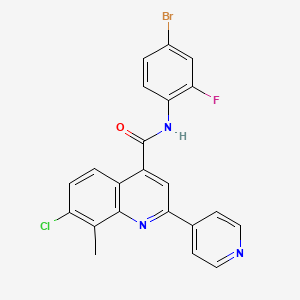
N-(2-adamantyl)morpholin-4-amine
Übersicht
Beschreibung
N-(2-adamantyl)morpholin-4-amine is a compound that features an adamantane moiety attached to a morpholine ring. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while morpholine is a heterocyclic amine with both nitrogen and oxygen atoms in its ring. The combination of these two structures results in a compound with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)morpholin-4-amine typically involves the reaction of 2-adamantyl bromide with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the morpholine ring. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-adamantyl)morpholin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2-adamantyl)morpholin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield this compound derivatives with different substituents on the adamantane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-(2-adamantyl)morpholin-4-one.
Reduction: Various this compound derivatives.
Substitution: Compounds with different substituents on the morpholine ring.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)morpholin-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Industry: The compound is used in the production of polymers and other materials with enhanced properties.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)morpholin-4-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various proteins and enzymes, modulating their activity. For example, it has been shown to inhibit certain viral enzymes, preventing the replication of viruses . Additionally, the compound can interact with cellular receptors, influencing signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
N-(2-adamantyl)morpholin-4-amine can be compared with other similar compounds, such as:
Amantadine: A well-known antiviral drug with a similar adamantane structure.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, rimantadine is used as an antiviral agent.
The uniqueness of this compound lies in its combination of the adamantane and morpholine moieties, which confer distinct chemical and biological properties compared to other adamantane derivatives .
Eigenschaften
IUPAC Name |
N-(2-adamantyl)morpholin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-17-4-2-16(1)15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFQPDQXYBIGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4747409.png)
METHANONE](/img/structure/B4747414.png)
![N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4747420.png)

![1-butyl-N-[4-(ethylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4747434.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4747436.png)
![2-[(cyclohexylmethyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4747446.png)
![N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4747454.png)

![4-({6-ETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4747472.png)
![3-[(2-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4747474.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747475.png)
![(2E)-1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]prop-2-en-1-one](/img/structure/B4747478.png)
